molecular formula C11H18O B14397884 (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one CAS No. 86509-55-9

(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one

Cat. No.: B14397884
CAS No.: 86509-55-9
M. Wt: 166.26 g/mol
InChI Key: KAQLHSAURJZXGW-NXEZZACHSA-N
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Description

(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the butyl and methyl groups.

    Grignard Reaction: A Grignard reagent, such as butylmagnesium bromide, is used to introduce the butyl group at the 6-position of the cyclohexanone.

    Alkylation: The methyl group is introduced via an alkylation reaction using methyl iodide in the presence of a strong base like sodium hydride.

    Dehydration: The resulting alcohol undergoes dehydration to form the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

86509-55-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(5R,6R)-6-butyl-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h5,8-10H,3-4,6-7H2,1-2H3/t9-,10-/m1/s1

InChI Key

KAQLHSAURJZXGW-NXEZZACHSA-N

Isomeric SMILES

CCCC[C@@H]1[C@@H](CC=CC1=O)C

Canonical SMILES

CCCCC1C(CC=CC1=O)C

Origin of Product

United States

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